

Detecting Cumyl-CH-megaclone metabolites in urine samples

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Compound of Interest

Compound Name: Cumyl-CH-megaclone

Cat. No.: B8256759

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Application Notes & Protocols

Topic: Detecting **Cumyl-CH-megaclone** Metabolites in Urine Samples

Audience: Researchers, scientists, and drug development professionals.

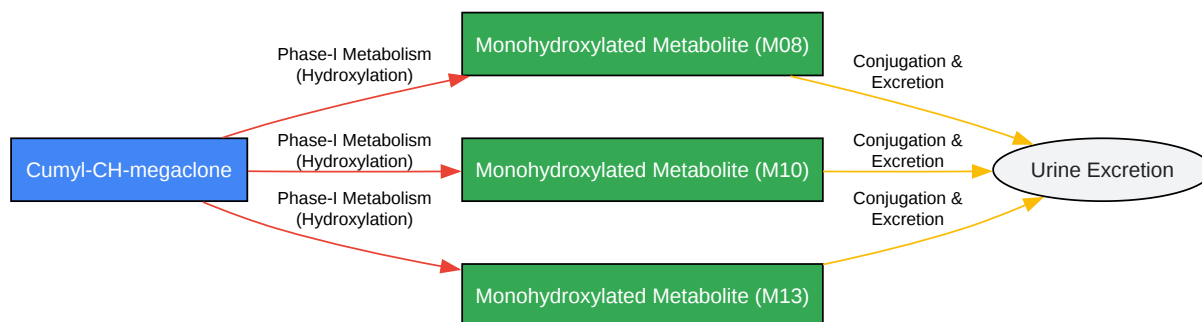
Introduction

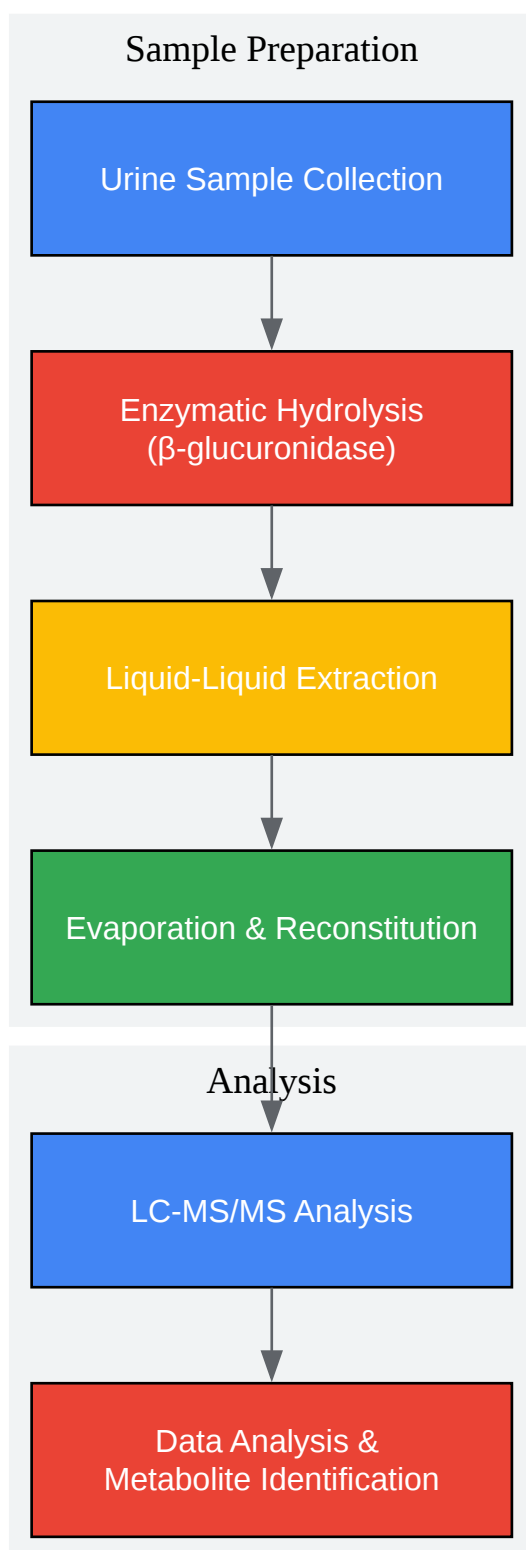
Cumyl-CH-megaclone is a potent synthetic cannabinoid receptor agonist belonging to the γ -carboline-1-one class of novel psychoactive substances (NPS).[1][2] First identified in Europe, this compound poses a significant challenge to forensic and clinical toxicology laboratories due to its high potency and constantly evolving chemical structures designed to circumvent existing drug legislation.[1][3] Accurate and reliable detection of its metabolites in urine is crucial for confirming consumption and understanding its metabolic fate in humans. These application notes provide a detailed protocol for the identification of **Cumyl-CH-megaclone** phase-I metabolites in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary biotransformations of **Cumyl-CH-megaclone** involve monohydroxylation, and the resulting metabolites serve as reliable biomarkers for detection.[1][2][4]

Metabolic Pathway of Cumyl-CH-megaclone

Cumyl-CH-megaclone undergoes phase-I metabolism primarily through oxidation, leading to the formation of several hydroxylated metabolites. The main urinary biomarkers for confirming

the consumption of **Cumyl-CH-megacalone** are its monohydroxylated metabolites.[\[1\]](#)[\[2\]](#)[\[4\]](#)





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References

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